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Compound of Interest

Compound Name: Tetrahydroxanthohumol

Cat. No.: B13411204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available, preliminary data regarding

the toxicity of Tetrahydroxanthohumol (TXN). The information is intended for research and

drug development professionals. A comprehensive toxicity assessment requires further

dedicated studies compliant with regulatory guidelines.

Executive Summary
Tetrahydroxanthohumol (TXN), a derivative of the hop flavonoid Xanthohumol (XN), has

garnered interest for its potential therapeutic effects, particularly in the context of metabolic

syndrome. This technical guide synthesizes the current, albeit limited, understanding of its

toxicological profile. To date, no dedicated, guideline-compliant acute, sub-chronic, or

genotoxicity studies on TXN have been identified in the public domain. However, studies

focused on its efficacy in metabolic disease models report a lack of adverse effects at the

doses tested. In vitro cytotoxicity data for TXN is available and presented herein. For a more

comprehensive perspective, toxicological data for the parent compound, Xanthohumol (XN), is

also included as a comparator, given the structural similarity. This guide aims to provide a

foundational understanding of the known safety aspects of TXN to inform future research and

development.
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No formal acute or sub-chronic toxicity studies for Tetrahydroxanthohumol (TXN) following

OECD or other regulatory guidelines were identified. The available in vivo data is derived from

studies investigating its efficacy in animal models of metabolic syndrome.

Tetrahydroxanthohumol (TXN)
In a study investigating the effects of TXN on high-fat diet-induced hepatic steatosis in mice, it

was noted that at the dose administered, no adverse events were observed.[1][2] Future work

to evaluate both lower and higher doses for safety and efficacy has been suggested.[1]

Table 1: Summary of In Vivo Observations for Tetrahydroxanthohumol (TXN)

Species Strain
Dose
Administrat
ion

Duration
Key
Observatio
ns

Reference

Mouse C57Bl/6J
0.035% in

diet
16 weeks

Attenuated

weight gain

and hepatic

steatosis; no

adverse

events

reported.

[2][3]

Xanthohumol (XN) - Parent Compound
More extensive, though not fully comprehensive for regulatory submission, in vivo toxicity data

is available for the parent compound, Xanthohumol (XN).

Table 2: Summary of In Vivo Toxicity Data for Xanthohumol (XN)
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Study
Type

Species Strain Dose Duration
Key
Findings

Referenc
e

Sub-

chronic
Mouse BALB/c

1000

mg/kg

bw/day

3 weeks

No adverse

effects on

major

organ

function

and

homeostasi

s.

Sub-

chronic
Rat

Sprague

Dawley

1000

mg/kg

bw/day

(gavage)

28 days

Weak

hepatotoxic

ity

observed.

Sub-

chronic
Mouse

Not

specified

23 mg/kg

bw/day
4 weeks

No signs of

toxicity in

bone

marrow,

liver,

exocrine

pancreas,

kidneys,

muscles,

thyroid, or

ovaries.

Two-

Generation
Rat

Sprague

Dawley

100 mg/kg

bw/day
Lifelong

Did not

affect

developme

nt.

Acute
Not

specified

Not

specified

>2000

mg/kg bw

(oral,

dermal

ATE)

Single

dose

Estimated

ATE values

suggest

low acute

toxicity.
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In Vitro Cytotoxicity
Direct in vitro cytotoxicity data for TXN is available from studies on preadipocyte cell lines.

Table 3: Summary of In Vitro Cytotoxicity Data for Tetrahydroxanthohumol (TXN) and

Xanthohumol (XN)

Compound Cell Line Assay
Concentrati
on

Result Reference

Tetrahydroxa

nthohumol

(TXN)

3T3-L1 MTT 5, 10, 25 µM
Cell viability

>90%
[1]

Tetrahydroxa

nthohumol

(TXN)

3T3-L1 MTT 50 µM
Significantly

cytotoxic
[1]

Xanthohumol

(XN)
3T3-L1 MTT 5, 10, 25 µM

Cell viability

>90%
[1]

Xanthohumol

(XN)
3T3-L1 MTT 50 µM

Significantly

cytotoxic
[1]

Xanthohumol

(XN)
HepG2 Not specified >25 µM Cytotoxic

Xanthohumol

(XN)
C2C12 Not specified >25 µM Cytotoxic

Genotoxicity
No direct genotoxicity studies (e.g., Ames test, micronucleus assay, chromosomal aberration

assay) for Tetrahydroxanthohumol (TXN) were found in the public literature.

Xanthohumol (XN) - Parent Compound
Data on the genotoxic potential of the parent compound, Xanthohumol, is available.

Table 4: Summary of Genotoxicity Data for Xanthohumol (XN) and Related Hop Extracts
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Test Article Assay System
Metabolic
Activation

Result Reference

Xanthohumol

-rich Hop

Extract

Bacterial

Reverse

Mutation

(Ames)

Not specified Not specified
Not

mutagenic

Matured Hop

Extract

Bacterial

Reverse

Mutation

(Ames)

S.

typhimurium

With and

without
Negative

Matured Hop

Extract

In Vitro

Chromosoma

l Aberration

Not specified Without

Positive at

high

concentration

s

Matured Hop

Extract

In Vivo

Micronucleus
Rat

Not

applicable
Negative

Xanthohumol Not specified HepG2 cells
Not

applicable

Not genotoxic

at

concentration

s below 10

µM

Experimental Protocols
In Vivo Study of TXN in a High-Fat Diet Mouse Model

Objective: To determine the effect of TXN on lipid accumulation in the liver of mice fed a

high-fat diet.

Animal Model: Male C57Bl/6J mice.

Diet Groups:

Low-Fat Diet (LFD)
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High-Fat Diet (HFD) (60% kcal from fat)

HFD supplemented with 0.035% TXN

HFD supplemented with Xanthohumol (low and high doses)

Duration: 16 weeks.

Parameters Monitored: Body weight, food intake, glucose tolerance, and hepatic steatosis.

At the end of the study, liver tissues were collected for transcriptomics.[2][3]

Key Findings Related to Safety: The study reported no adverse events in the TXN-treated

group.

In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of TXN and XN on 3T3-L1 preadipocyte cells.

Cell Line: 3T3-L1 murine preadipocyte fibroblasts.

Methodology:

Cells were seeded in 96-well plates.

After a 48-hour incubation with various concentrations of TXN or XN, the number of live

cells was determined using an MTT assay.

Endpoint: Cell viability, with concentrations resulting in greater than 90% viability selected for

subsequent experiments.[1]

Mechanistic Insights and Visualizations
The primary mechanism of action identified for both TXN and XN is the antagonism of the

Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][4] This interaction is believed

to underlie the observed effects on lipid metabolism.

Proposed Signaling Pathway of TXN in Hepatic
Steatosis
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Caption: Antagonistic action of TXN on the PPARγ signaling pathway.

General Workflow for In Vivo Toxicity Assessment
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Caption: A standardized workflow for a 90-day sub-chronic oral toxicity study.

Standard Genetic Toxicology Testing Battery
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Caption: Logical relationship of assays in a standard genetic toxicology battery.

Conclusion and Recommendations
The currently available data suggests that Tetrahydroxanthohumol is well-tolerated in mice at

doses effective for mitigating metabolic disturbances. Preliminary in vitro cytotoxicity data

indicates a toxicity threshold above 25 µM in preadipocytes. However, a significant data gap

exists regarding its comprehensive toxicological profile. There is a critical need for

standardized, guideline-compliant studies to formally assess the safety of TXN. It is

recommended that future research includes:
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Acute oral toxicity studies in rodents to determine the LD50.

A 90-day sub-chronic oral toxicity study in rodents to identify potential target organs and

establish a No-Observed-Adverse-Effect-Level (NOAEL).

A standard genetic toxicology battery, including a bacterial reverse mutation assay (Ames

test), an in vitro mammalian chromosomal aberration or micronucleus assay, and an in vivo

micronucleus test, to evaluate its mutagenic and clastogenic potential.

The findings from such studies are essential for a thorough risk assessment and to support any

future clinical development of Tetrahydroxanthohumol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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